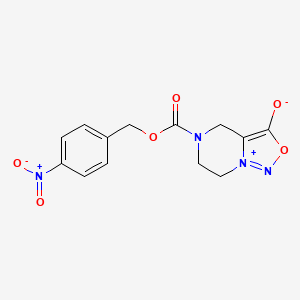
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate
Overview
Description
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Copper Corrosion Inhibition: N-NEDHME has been shown to act as an effective corrosion inhibitor for copper in acidic media. Its efficiency increases with concentration but decreases with rising temperature. The adsorption process follows the Langmuir isotherm model, indicating its potential in protecting copper surfaces in corrosive environments (Zarrouk et al., 2012).
Analytical Chemistry
Glucose Detection in Brain Microdialysates
N-NEDHME was utilized as a matrix for measuring glucose levels in rat brain microdialysates using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It provided a low detection limit for glucose in high ionic strength solutions, demonstrating its utility in sensitive detection of small molecules like glucose and amino acids (Rui Chen et al., 2012).
Nitrite Detection in Water Samples
N-NEDHME was successfully grafted onto cellulose and implemented in a paper-based device for ultrasensitive nitrite detection. This device showed excellent efficiency across diverse environmental conditions, highlighting its potential for environmental monitoring (Mako et al., 2020).
Tryptophan Determination in Resolution Processes
A method using N-NEDHME for determining tryptophan in resolution processes showed that it is suitable for detecting tryptophan with minimal interference from other substances, indicating its utility in biochemical analyses (Fei, 2005).
Spectroscopy
Charge-Transfer Complex Characterization
Studies have used positron annihilation lifetime technique to assess the interactions between N-NEDHME and various acceptors, characterizing the structure and electronic configuration of charge-transfer complexes. This highlights its role in understanding molecular interactions and electronic properties (Refat et al., 2014).
Fluorescence in Platinum Complexes
N-NEDHME has been synthesized and characterized in dichloroplatinum(II) complexes, where its fluorescence properties were studied, demonstrating its potential in the development of luminescent materials (Kunkely & Vogler, 2002).
Environmental Monitoring
- Naphthalene Detection in Water: A study reported the fabrication of an electrode using N-NEDHME for the electrochemical detection of naphthalene in water samples. This application is crucial for environmental monitoring and pollutant detection (Comnea-Stancu et al., 2022).
properties
IUPAC Name |
methanol;N'-naphthalen-1-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQOBADXLOCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1=CC=C2C(=C1)C=CC=C2NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)
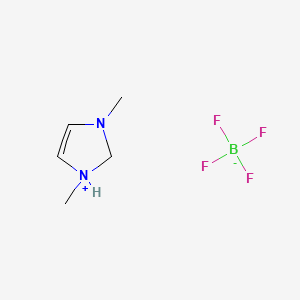
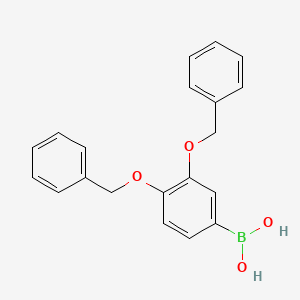
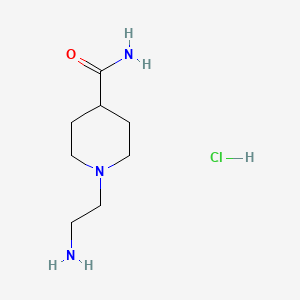
![3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B8237158.png)
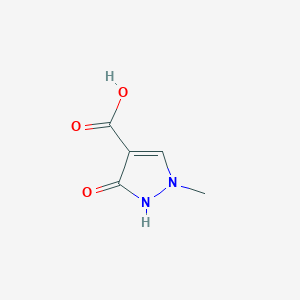
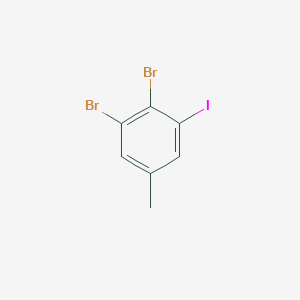
![2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B8237181.png)
![2-[(2R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B8237187.png)

![benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8237208.png)
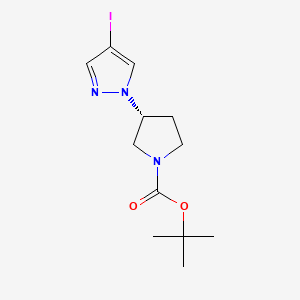
![Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 3-ethyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B8237242.png)
